Scientific Field: Antiviral Research.
Summary of the Application: Valspodar, a 2nd-generation ABC transporter inhibitor, has been identified to limit Human cytomegalovirus (HCMV) infection.
Methods of Application or Experimental Procedures: The research involved screening a small molecule library against ion transporters to identify new antivirals against the early steps of virus infection.
Results or Outcomes: Valspodar demonstrated its ability to limit HCMV infection by decreasing IE2 expression of virus-infected cells.
Scientific Field: Oncology
Summary of the Application: Valspodar is an experimental cancer treatment and chemosensitizer.
Methods of Application or Experimental Procedures: In a study, the effect of valspodar and cisplatin co-treatment on cell viability, cell death, and oxidative status in ovarian cancer cells was evaluated.
Scientific Field: Hematology.
Summary of the Application: Valspodar (PSC-833) has been used as a P-glycoprotein inhibitor in the treatment of acute myeloid leukemia.
Scientific Field: Virology.
Summary of the Application: Valspodar has been identified to limit Human Immunodeficiency Virus (HIV) infection.
Results or Outcomes: Valspodar demonstrated its ability to limit HIV infection by decreasing the expression of virus-infected cells.
Scientific Field: Pharmacology.
Summary of the Application: Valspodar is a second-generation P-glycoprotein 1 modulator capable of reversing multidrug resistance in different cancers.
Valspodar, also known as PSC833, is a synthetic compound primarily recognized for its role as an inhibitor of P-glycoprotein, a crucial efflux transporter involved in multidrug resistance. Its chemical formula is C₆₃H₁₁₁N₁₁O₁₂, and it has been extensively studied for its potential to enhance the efficacy of various chemotherapeutic agents by preventing their expulsion from cancer cells. Valspodar's unique structure allows it to interact selectively with P-glycoprotein, making it a valuable tool in cancer research and treatment strategies aimed at overcoming drug resistance .
Valspodar exhibits significant biological activity as a modulator of drug resistance in cancer therapy. By inhibiting P-glycoprotein, it enhances the intracellular concentration of chemotherapeutic agents such as paclitaxel and vinblastine, leading to increased cytotoxicity against resistant cancer cells. Furthermore, studies have demonstrated its efficacy in limiting human cytomegalovirus infection and dissemination, indicating its potential antiviral properties .
Valspodar has been primarily applied in oncology as a multidrug resistance modulator. Its ability to enhance the effectiveness of chemotherapeutic agents has made it a subject of interest in clinical trials for various cancers, including leukemia and breast cancer. Beyond oncology, its potential antiviral activity suggests applications in virology, particularly concerning human cytomegalovirus infections .
Interaction studies highlight Valspodar's role in pharmacokinetics and drug-drug interactions. It is known to increase serum concentrations of certain drugs when co-administered due to its inhibition of P-glycoprotein and cytochrome P450 enzymes. For example, combining Valspodar with Isavuconazonium can lead to elevated serum levels of both compounds, necessitating careful monitoring during concurrent administration .
Several compounds share similarities with Valspodar in terms of their mechanism as P-glycoprotein inhibitors or their roles in combating multidrug resistance. Here are some notable examples:
Compound Name | Chemical Structure | Mechanism of Action | Unique Features |
---|---|---|---|
Tariquidar | C₅₃H₅₃N₇O₄ | P-glycoprotein inhibitor | More potent than Valspodar against certain cancers |
Elacridar | C₂₁H₂₃N₃O₄ | P-glycoprotein inhibitor | Dual inhibition (P-glycoprotein and breast cancer resistance protein) |
Cyclosporine | C₄₂H₆₁N₁₁O₁₂ | Immunosuppressant; affects drug metabolism | Primarily used in transplant medicine |
Valspodar stands out due to its selective inhibition profile and dual functionality as both an anticancer agent and a potential antiviral compound. Its unique ability to enhance drug efficacy while minimizing toxicity makes it a critical candidate for further research in both oncology and virology .